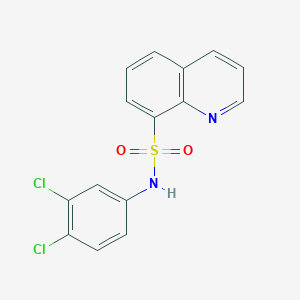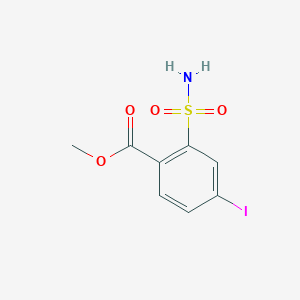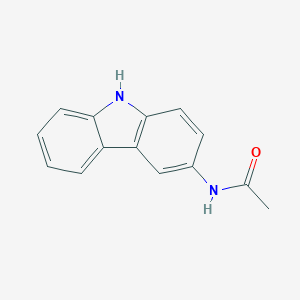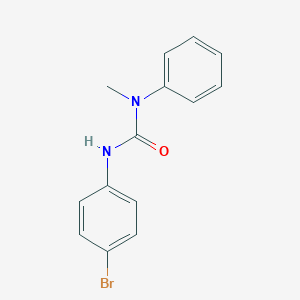
2-(2-Phenylethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylethoxy)benzoic acid (also known as 2-Phenylethoxybenzoic acid, or PEBA) is a naturally-occurring phenolic compound found in a variety of plants, including the bark of the willow tree. It is an aromatic compound with a distinct sweet smell, and is used as a flavoring agent in food and beverages. It is also used in the synthesis of various pharmaceuticals and other chemicals. PEBA has been studied extensively for its potential therapeutic effects, and is of particular interest due to its anti-inflammatory and antioxidant properties.
Scientific Research Applications
Synthesis and Chemical Properties
- 2-(2-Phenylethoxy)benzoic acid has been utilized in the synthesis of various chemical compounds. It was synthesized from o-cyanobenzyl chloride via reactions such as Wittig-Horner reaction, hydrolysis, and hydrogenation, showcasing a method to obtain derivatives like 2-(2-Phenylethyl)benzoic acid and 2-(thiophen-2-ylethyl)benzoic acid with significant yields (Chen Fen-er, 2012).
Organic Chemistry in Water
- In the realm of organic chemistry, 2-phenylbenzimidazole, a derivative, was synthesized from 1,2-phenylenediamine and benzoic acid in high-temperature water. This study not only optimized reaction parameters like temperature and density but also highlighted the unique solvent properties of high-temperature water. The reaction conditions were fine-tuned to obtain yields around 90%, indicating the potential of such environments for chemical synthesis (Lucinda M. Dudd et al., 2003).
Benzoic Acid in Foods and Additives
- The presence and use of benzoic acid derivatives, including this compound, in foods as preservatives and flavoring agents have been extensively reviewed. This compound, due to its antibacterial and antifungal properties, is commonly used in various food, cosmetic, hygiene, and pharmaceutical products. The review also delves into the occurrence, human exposure, metabolism, toxicology, and the controversy surrounding these compounds, providing a comprehensive overview of their implications (A. D. del Olmo et al., 2017).
Polymers and Liquid Crystal Phases
- A polymerizable benzoic acid derivative was synthesized and complexed to study the fixation of multilayered structures in liquid-crystalline complexes. The research is significant for understanding the interaction of benzoic acid derivatives in polymer matrices, potentially impacting material sciences and nanotechnology (K. Kishikawa et al., 2008).
Catalysis and Chemical Reactions
- In catalysis, this compound played a role in the esterification between carboxylic acids and alcohols. The study explored a variety of catalysts and found TiO(acac)2 to be among the most efficient and water-tolerant catalysts for this reaction, highlighting the chemical's role in enhancing reaction efficiency and selectivity (Chien-Tien Chen et al., 2005).
Spectroscopy and Structural Analysis
- This compound has also been a subject in spectroscopic studies for understanding molecular structures. Techniques such as FT-IR, FT-Raman, and DFT were employed to investigate the structures and vibrations of related compounds, offering insights into their molecular configurations and intermolecular interactions (S. Muthu et al., 2013).
Mechanism of Action
Target of Action
Benzoic acid derivatives, which include 2-(2-phenylethoxy)benzoic acid, are known to interact with various biological targets . For instance, benzoic acid is known to have antimicrobial properties and is used as a food preservative . It is also used in the treatment of urea cycle disorders due to its ability to bind amino acids .
Mode of Action
For example, they can be activated towards free radical attack, particularly at the benzylic position . This activation enhances their reactivity in SN1, SN2, and E1 reactions .
Biochemical Pathways
Benzoic acids are known to be the building blocks of most phenolic compounds in foods . They are involved in the biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
A related compound, 5-acetamido-2-hydroxy benzoic acid, has been studied and found to have good bioavailability and binding affinity with the cox-2 receptor
Result of Action
For example, they have been found to inhibit seed germination and compromise the activity of the antioxidant system, leading to senescence and necrosis in tobacco leaves .
Action Environment
The action environment can significantly influence the efficacy and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its reactivity and the nature of its interactions with biological targets .
properties
IUPAC Name |
2-(2-phenylethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)13-8-4-5-9-14(13)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFOIMVFHYUQTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580052 |
Source


|
| Record name | 2-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883546-53-0 |
Source


|
| Record name | 2-(2-Phenylethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)






![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)

